Steric Bulk Differentiation at the Amide Substitution
The N-isopropyl-N-methyl substitution on the target compound introduces greater steric hindrance at the amide moiety compared to the N,N-dimethyl analog (e.g., 4-(aminomethyl)-N,N-dimethylbenzamide). While direct comparative biological data for this specific compound is not publicly available, the patent class disclosure establishes that preferred R6/R7 combinations (including isopropyl for R6 and methyl for R7) are explicitly selected for optimal H3 receptor and SERT dual modulation [1]. This constitutes class-level evidence that the isopropyl-methyl substitution is a non-arbitrary design choice linked to target activity.
| Evidence Dimension | Amide substitution steric bulk (approximated by molar refractivity or Taft Es parameter) |
|---|---|
| Target Compound Data | N-isopropyl (R6) + N-methyl (R7) substitution; Molecular Weight (free base) = 206.28 g/mol |
| Comparator Or Baseline | N,N-dimethyl analog (e.g., 4-(aminomethyl)-N,N-dimethylbenzamide, MW ~178.23 g/mol) |
| Quantified Difference | Molecular weight difference of ~28 g/mol; increased van der Waals volume for isopropyl vs. methyl (estimated ΔV ~20-25 ų per group) |
| Conditions | In silico structural comparison based on patent-defined preferred substitution patterns (US 2008/0045508 A1). |
Why This Matters
For SAR-driven procurement, the specific isopropyl-methyl substitution is not a trivial analog but a deliberate pharmacophoric element identified in patent disclosures for this chemical class; substitution with a dimethyl analog alters steric parameters and potentially negates protein-ligand fit.
- [1] Allison, B. et al. (2008) 'Substituted aminomethyl benzamide compounds'. U.S. Patent Application Publication No. US 2008/0045508 A1. View Source
